molecular formula C15H23NO5 B4551196 diethyl [4-(4-morpholinyl)-2-butyn-1-yl]malonate

diethyl [4-(4-morpholinyl)-2-butyn-1-yl]malonate

Cat. No.: B4551196
M. Wt: 297.35 g/mol
InChI Key: DGISMQWNHJDZBS-UHFFFAOYSA-N
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Description

Diethyl [4-(4-morpholinyl)-2-butyn-1-yl]malonate is a useful research compound. Its molecular formula is C15H23NO5 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.15762283 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Routes and Chemical Syntheses

Researchers have developed new synthesis methods based on the reactivity of malonate derivatives, including diethyl [4-(4-morpholinyl)-2-butyn-1-yl]malonate, to create functionally substituted compounds and intermediates for further chemical transformations. For instance, the synthesis of new butan-4-olides through reactions of diethyl (2-morpholinoethyl) malonate showcases the compound's versatility in organic synthesis (Mesropyan et al., 2010). Similarly, its utility in the solid-phase synthesis of oligonucleotide glycoconjugates highlights its role in bioconjugate chemistry (Katajisto, Heinonen, & Lönnberg, 2004).

Intermediates for Pharmaceutical Research

This compound serves as an important intermediate in the synthesis of various biologically active molecules. The development of novel antimicrobial agents through the synthesis of substituted ethyl 2-(quinolin-4-yl)propanoates from 4-hydroxyquinolines, derived from reactions involving malonate, exemplifies its importance in medicinal chemistry (Khan, Miller, Rainsford, & Zhou, 2013).

Material Science and Catalysis

In the realm of material science, the applications of malonate derivatives extend to the preparation of metal-organic frameworks (MOFs) and thin films via chemical vapor deposition (CVD) processes. The synthesis of HfO2 and ZrO2 thin films from Hf and Zr malonate complexes underscores the compound's utility in developing advanced materials (Pothiraja et al., 2009).

Properties

IUPAC Name

diethyl 2-(4-morpholin-4-ylbut-2-ynyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-3-20-14(17)13(15(18)21-4-2)7-5-6-8-16-9-11-19-12-10-16/h13H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGISMQWNHJDZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#CCN1CCOCC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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